2-Amino-2-(3-chlorophenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-amino-2-(3-chlorophenyl)acetic acid involves the condensation of thioureas with various chlorobenzoyl compounds. For instance, methyl 3-bromo-3-(4-chlorobenzoyl) propionate was used to prepare substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, which showed promising pharmacological activities . Additionally, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was achieved by reacting the corresponding amino acid with thionyl chloride under optimized conditions, yielding a high purity product .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques. Elemental analysis and infrared (IR) spectroscopy were employed to verify the chemical structure of the new derivatives . Furthermore, the crystal and molecular structure of a related compound, methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate, was characterized by X-ray structure determination, revealing a non-planar configuration of the molecule .
Chemical Reactions Analysis
The chemical reactions explored in the synthesis of these derivatives include addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives and the reactions of (diphenylmethylene-amino) acetic acid derivatives with carbon disulfide and phenyl isothiocyanate to yield ketene dithioacetals and ketene-S,N- and N,N-acetals . These reactions demonstrate the reactivity of the acetic acid derivatives and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and the presence of functional groups. The optimized synthesis conditions for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, such as temperature and molar ratios, were crucial for achieving a high yield and purity of the product . The pharmacological studies indicated that some of the synthesized derivatives possess significant anti-inflammatory and analgesic activities, which could be attributed to their chemical properties .
Scientific Research Applications
Synthesis and Pharmaceutical Research
2-Amino-2-(3-chlorophenyl)acetic acid and its derivatives have been extensively studied in the field of pharmaceutical chemistry. One notable application is in the synthesis of various compounds with potential therapeutic benefits. For instance, the synthesis of new substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters has demonstrated significant anti-inflammatory and analgesic activities, comparable to ibuprofen and aspirin (Attimarad & Bagavant, 1999). Similar research has been conducted on formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).
Structural and Spectroscopic Studies
Structural characterization and spectroscopic studies are another key area of research involving this compound. The structural analysis of various derivatives, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its esters, has been performed using X-ray diffraction and NMR techniques. These studies offer insights into the molecular configurations and intermolecular interactions of these compounds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Chemical Synthesis Optimization
Research has also focused on optimizing the synthesis of related compounds. For example, the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride highlights the importance of refining production processes to achieve higher yields and more efficient syntheses (Wang Guo-hua, 2008).
Development of Medicinal Compounds
Another significant application is in the development of specific medicinal compounds. For instance, an improved synthesis method for Clopidogrel Sulfate has been developed, starting from 2-amino-2-(2-chlorophenyl) acetic acid, demonstrating the compound's role in creating medically important drugs (Hu Jia-peng, 2012).
Chiral Separation Techniques
The compound is also used in chiral separation techniques. A liquid chromatography method was developed for resolving 4-amino-3-(4-chlorophenyl)butyric acid isomers, an essential process in producing enantiomerically pure compounds for pharmaceutical applications (Vaccher, Berthelot, Flouquet, & Debaert, 1991).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-chlorophenyl)acetic acid | |
CAS RN |
29884-14-8, 7292-71-9 | |
Record name | NSC154922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2-(3-chlorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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